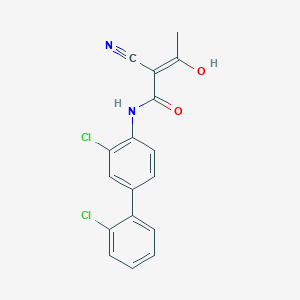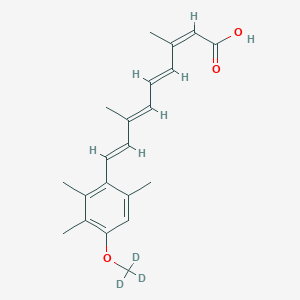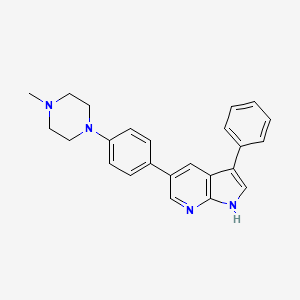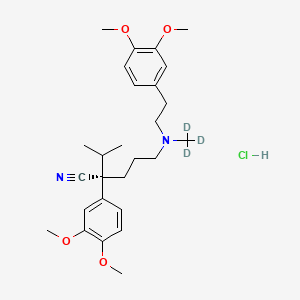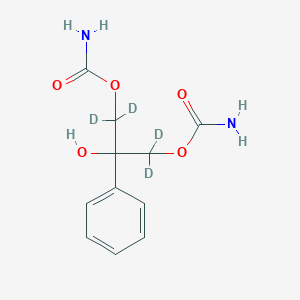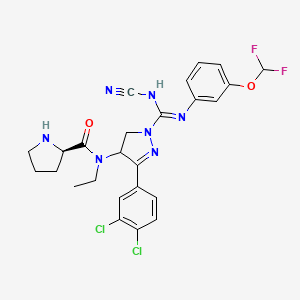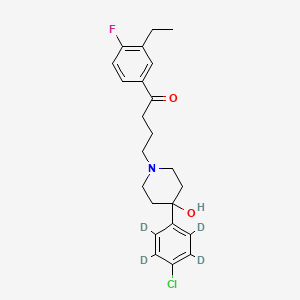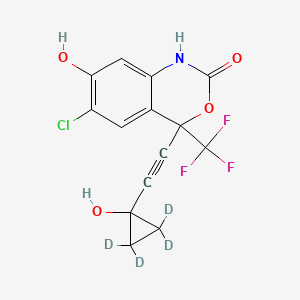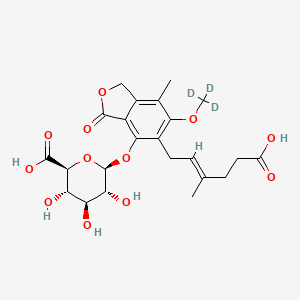
Mycophenolic acid glucuronide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycophenolic acid glucuronide-d3 is a deuterium-labeled derivative of mycophenolic acid glucuronide. Mycophenolic acid is an immunosuppressant drug widely used to prevent organ transplant rejection. The glucuronide form, mycophenolic acid glucuronide, is a major metabolite of mycophenolic acid. The deuterium labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to differentiate it from the non-labeled compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid glucuronide-d3 involves the glucuronidation of mycophenolic acid. This process typically uses uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by chemical or enzymatic glucuronidation. The deuterium labeling is introduced during the synthesis of the glucuronide moiety .
Analyse Chemischer Reaktionen
Types of Reactions
Mycophenolic acid glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can convert the compound to reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Mycophenolic acid glucuronide-d3 is extensively used in scientific research, particularly in the following fields:
Wirkmechanismus
Mycophenolic acid glucuronide-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential for the immune response . The glucuronide form is primarily inactive but serves as a marker for the metabolism of mycophenolic acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolic acid: The parent compound, used as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Mycophenolic acid acyl glucuronide: Another metabolite with pharmacological activity
Uniqueness
Mycophenolic acid glucuronide-d3 is unique due to its deuterium labeling, which allows for precise analytical measurements in research and clinical settings. This labeling distinguishes it from other similar compounds and enhances its utility in mass spectrometry .
Eigenschaften
Molekularformel |
C23H28O12 |
|---|---|
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |
InChI-Schlüssel |
BYFGTSAYQQIUCN-FPXLKDJASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


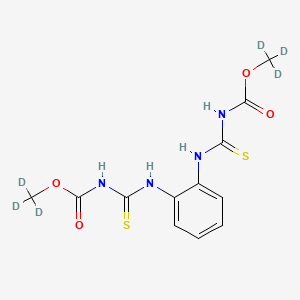
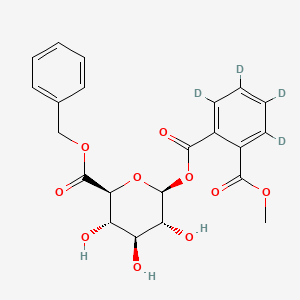
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
